

# (Rac)-IMR-687 (Tovinontrine): A Comparative Analysis of Phosphodiesterase Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | (Rac)-Tovinontrine |           |
| Cat. No.:            | B15578453          | Get Quote |

(Rac)-IMR-687, also known as tovinontrine, is a potent and highly selective small molecule inhibitor of phosphodiesterase-9 (PDE9).[1][2] This guide provides a comprehensive assessment of its selectivity against other phosphodiesterases, supported by experimental data, to inform researchers, scientists, and drug development professionals. The primary mechanism of action for IMR-687 involves the inhibition of PDE9, which selectively degrades cyclic guanosine monophosphate (cGMP), a crucial signaling molecule in various physiological processes.[1][2][3] By blocking PDE9, IMR-687 leads to an increase in intracellular cGMP levels, which has been explored for its therapeutic potential in conditions like sickle cell disease and beta-thalassemia.[3][4][5]

## **Comparative Selectivity Profile**

Experimental data demonstrates the high selectivity of IMR-687 for the PDE9A enzyme over other human phosphodiesterases. In a comprehensive in vitro screening, the inhibitory activity of IMR-687 was assessed against a panel of 33 recombinant human PDE enzymes. The results, summarized in the table below, highlight the compound's remarkable potency and selectivity for PDE9.



| Phosphodiesterase<br>Isoform           | IC50 (nM)                 | Selectivity vs. PDE9A1 (fold) |
|----------------------------------------|---------------------------|-------------------------------|
| PDE9A1                                 | 8.19                      | 1                             |
| PDE9A2                                 | 9.99                      | ~1.2                          |
| PDE1A3                                 | 88,400                    | >10,790                       |
| PDE1B                                  | 8,480                     | >1,035                        |
| PDE1C                                  | 12,200                    | >1,490                        |
| PDE5A2                                 | 81,900                    | >10,000                       |
| Other 27 PDEs (including PDE4 & PDE10) | No significant inhibition | -                             |

#### Data sourced from Haematologica.[6]

As the data indicates, IMR-687 exhibits potent inhibition of PDE9A1 and PDE9A2 with IC50 values of 8.19 nM and 9.99 nM, respectively.[6] In stark contrast, its inhibitory activity against other PDE families is significantly weaker, with IC50 values in the micromolar range. For instance, IMR-687 is over 800-fold more potent against PDE9A than against PDE1A3, PDE1B, PDE1C, and PDE5A2.[6] For the remaining 27 PDE enzymes tested, no significant inhibition was observed, underscoring the exceptional selectivity of IMR-687.[6]

### **Experimental Protocols**

The selectivity of (Rac)-IMR-687 was determined through a series of in vitro phosphodiesterase enzyme activity assays. The general methodology for these assays is outlined below:

Phosphodiesterase Enzyme Selectivity Assay:

To determine the selectivity of IMR-687, a panel of 33 recombinant human phosphodiesterase enzymes was utilized. The in vitro activity of each PDE was measured in the presence of increasing concentrations of IMR-687. The half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%,



was then calculated for each PDE isoform. These assays were conducted by SB Drug Discovery (Glasgow, UK).[6][7]

## **Visualizing the Mechanism and Workflow**

To further illustrate the mechanism of action and the experimental approach, the following diagrams are provided.





Click to download full resolution via product page

Caption: Signaling pathway of (Rac)-IMR-687 action.





Click to download full resolution via product page

Caption: Experimental workflow for PDE selectivity assessment.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Imara Announces Results of Interim Analyses of Tovinontrine (IMR-687) Phase 2b Clinical Trials in Sickle Cell Disease and Beta-Thalassemia BioSpace [biospace.com]
- 2. Imara Announces FDA Clearance of Investigational New Drug Application (IND) for Tovinontrine (IMR-687) for Heart Failure with Preserved Ejection Fraction (HFpEF) -BioSpace [biospace.com]
- 3. IMR-687, A HIGHLY SELECTIVE PHOSPHODIESTERASE 9 INHIBITOR (PDE9I),... Andemariam B S290 Jun 12 2020 [library.ehaweb.org]
- 4. Imara Reports Phase 2a Clinical Trial Results of IMR-687 in Adult Patients with Sickle Cell Disease - BioSpace [biospace.com]
- 5. Imara Presents Clinical Data on IMR-687 in Sickle Cell [globenewswire.com]
- 6. A novel, highly potent and selective phosphodiesterase-9 inhibitor for the treatment of sickle cell disease | Haematologica [haematologica.org]
- 7. A novel, highly potent and selective phosphodiesterase-9 inhibitor for the treatment of sickle cell disease PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(Rac)-IMR-687 (Tovinontrine): A Comparative Analysis of Phosphodiesterase Selectivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15578453#assessing-the-selectivity-of-rac-imr-687-against-other-phosphodiesterases]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com